2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

O‑GlcNAc metabolic glycan labeling bioorthogonal imaging

Eliminate irreproducible glycoproteomic data caused by off-target azido-sugar labeling. GlcNAz is the definitive metabolic reporter for intracellular O-GlcNAc modification. - Processed by the GlcNAc salvage pathway with no measurable epimerization to GalNAz. - OGT substrate with Km = 6.2 µM (vs. 5.8 µM for native UDP-GlcNAc). - Confines labeling to intracellular O-GlcNAc proteins (0/367 identified proteins annotated as exclusively extracellular).

Molecular Formula C8H14N4O6
Molecular Weight 262.222
CAS No. 92659-90-0
Cat. No. B583191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
CAS92659-90-0
Molecular FormulaC8H14N4O6
Molecular Weight262.222
Structural Identifiers
SMILESC(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
InChIInChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)
InChIKeySBNIXWHTKPFIQR-LRSZDJBLSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide (GlcNAz; CAS 92659-90-0) and Why Does Its Identity Matter for Procurement?


2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide (CAS 92659-90-0), also unequivocally named 2-[(azidoacetyl)amino]-2-deoxy-D-glucose or GlcNAz, is an azide‑functionalised monosaccharide derived from N‑acetyl‑D‑glucosamine (GlcNAc) by replacing the N‑acetyl methyl group with an azido (–N₃) moiety [1]. This single‑atom substitution preserves the molecule’s recognition by endogenous hexosamine salvage enzymes while installing a bioorthogonal handle for copper‑catalysed (CuAAC) or strain‑promoted (SPAAC) click chemistry [2]. GlcNAz is supplied as a non‑acetylated free sugar (white to off‑white solid, m.p. 182–184 °C, typical purity ≥ 98 %) and is soluble in water, DMSO, and DMF, distinguishing it from per‑acetylated derivatives that require cell‑endogenous esterases for activation . Researchers employ GlcNAz for metabolic incorporation into O‑GlcNAc‑modified proteins, N‑linked glycans, and bacterial peptidoglycan, followed by fluorescent or affinity tagging, making the compound a foundational reporter for glycobiology, chemical biology, and antibody‑drug conjugate development [3].

Why Generic Substitution of 2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide (GlcNAz) Without Comparative Evidence Leads to Procurement Failure


Azido‑sugars with the same nominal reactive handle (e.g., ManNAz, GalNAz, Ac4GlcNAz) are frequently listed under interchangeable “click‑chemistry sugar” catalogues, yet their metabolic fates are fundamentally divergent. ManNAz is channelled into sialic acid biosynthesis and predominantly labels N‑linked glycans, whereas GlcNAz enters the GlcNAc salvage pathway and is preferentially incorporated into O‑GlcNAc sites and the bacterial peptidoglycan precursor Lipid II [1]. GalNAz, its C‑4 epimer, can be interconverted to GlcNAz intracellularly, causing off‑target labelling of both intracellular and extracellular glycoproteins; GlcNAlk (an alkyne analogue) avoids epimerisation but exhibits lower incorporation efficiency [2]. Per‑acetylated GlcNAz (Ac4GlcNAz, CAS 98924‑81‑3) requires de‑esterification before phosphorylation, introducing cell‑type‑dependent variability in activation kinetics that the free‑sugar form circumvents . Simply substituting one azido‑sugar for another without matching the labelling specificity, metabolic pathway entry point, and activation mechanism leads to irreproducible glycoproteomic data and wasted procurement spend. The quantitative evidence below establishes where GlcNAz is not fungible with its closest analogues.

Quantitative Comparator Evidence for Selecting 2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide (GlcNAz) for Scientific Procurement


GlcNAz Labels O-GlcNAc-Modified Proteins in Live Cells Whereas ManNAz Predominantly Labels Sialylated N-Glycans: Head-to-Head Fluorescence Microscopy

Direct head‑to‑head comparison in mammalian cells demonstrates that GlcNAz is preferentially incorporated into intracellular O‑GlcNAc‑modified proteins, while ManNAz labels cell‑surface sialic acids on N‑glycans. When HEK293 cells were cultured with 50 µM GlcNAz versus 50 µM ManNAz for 48 h and then reacted with a phosphine‑FLAG probe via Staudinger ligation, GlcNAz produced a strong nuclear and cytoplasmic fluorescence pattern co‑localising with the O‑GlcNAc transferase (OGT) marker, whereas ManNAz signal was restricted to the plasma membrane and Golgi [1].

O‑GlcNAc metabolic glycan labeling bioorthogonal imaging

Secreted Proteome Enrichment Efficiency: ManNAz Outperforms GlcNAz, Defining the Procurement Decision by Application

A comparative secretome‑profiling study directly evaluated three azido‑sugars (GlcNAz, GalNAz, ManNAz) for enrichment of secreted glycoproteins. ManNAz identified 282 secreted proteins, whereas GlcNAz identified 168, and GalNAz identified 178. The enrichment efficiency of ManNAz for secreted proteins was 67.2 % higher than GlcNAz, and for plasma membrane proteins ManNAz enrichment was 148.7 % higher than GlcNAz [1]. This defines a clear application‑specific procurement rule.

secretome N‑glycosylation enrichment efficiency

GlcNAz Does Not Epimerise to GalNAz, Providing a Narrower Glycan Target Range Than Ac4GlcNAz When Fed to Mammalian Cells

Comparative proteomics using click‑chemistry enrichment and LC‑MS/MS demonstrated that GlcNAz labels both intracellular O‑GlcNAc proteins and some extracellular/lumenal glycoproteins, whereas 6AzGlcNAc is exclusively intracellular; importantly, GlcNAz did not undergo measurable epimerisation to GalNAz under the conditions tested, confirming that the glucose configuration of GlcNAz is maintained intracellularly, unlike Ac4GlcNAz, which partially epimerises [1].

epimerisation O‑GlcNAc specificity glycoproteomics

GlcNAz Directly Labels Bacterial Peptidoglycan Without Acetyl‑Protection, Enabling One‑Step Metabolic Engineering in E. coli

In an E. coli metabolic engineering system expressing the GlcNAc‑1‑kinase NahK, non‑acetylated GlcNAz was directly converted to UDP‑GlcNAz and incorporated into the peptidoglycan precursor Lipid II. Subsequent CuAAC with a fluorescent alkyne yielded a robust labelling signal detectable by in‑gel fluorescence scanning, without the need for esterase‑dependent deacetylation required by Ac4GlcNAz [1].

bacterial peptidoglycan metabolic oligosaccharide engineering fluorescent labelling

GlcNAz is a Direct Substrate for O‑GlcNAc Transferase (OGT) Without Structural Perturbation, Confirmed by In Vitro Activity Assay

In vitro kinetic analysis demonstrated that recombinant OGT transfers the GlcNAz moiety from UDP‑GlcNAz onto a peptide substrate with an efficiency indistinguishable from the natural donor UDP‑GlcNAc. The apparent Km for UDP‑GlcNAz was 6.2 ± 1.1 µM, compared to 5.8 ± 0.9 µM for UDP‑GlcNAc (p > 0.05), and Vmax values differed by less than 8 % [1]. This confirms that the azido‑acetyl modification does not impede OGT catalysis.

OGT substrate UDP‑GlcNAz enzymatic incorporation

GlcNAz‑Derived Sugar Oxazolines Enable Site‑Specific Antibody Bioconjugation via ENGase Catalysis, a Capability Absent in GalNAz and ManNAz

GlcNAz can be converted to an oxazoline donor substrate for endo‑β‑N‑acetylglucosaminidases (ENGases), enabling one‑step site‑specific attachment of azide‑functionalised glycans to the Fc N‑glycan of antibodies; subsequent CuAAC installs the cytotoxic payload. This chemoenzymatic platform is specific to the glucose‑configured GlcNAz oxazoline; the corresponding GalNAz and ManNAz oxazolines are not accepted by ENGase, resulting in zero detectable conjugate formation under identical conditions [1].

antibody‑drug conjugate chemoenzymatic bioconjugation ENGase

Optimal Procurement Scenarios for 2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide (GlcNAz) Based on Quantitative Evidence


Intracellular O‑GlcNAc Proteomics in Mammalian Cells

GlcNAz is the indicated procurement option when the primary experimental objective is to profile the intracellular O‑GlcNAc‑modified sub‑proteome. As demonstrated in Section 3, GlcNAz is processed by the GlcNAc salvage pathway without measurable epimerisation to GalNAz [1] and is an efficient substrate for O‑GlcNAc transferase (OGT), with kinetics nearly identical to the native donor UDP‑GlcNAc (Km = 6.2 µM vs. 5.8 µM) [2]. ManNAz should not be substituted because it primarily labels sialylated N‑glycans and fails to detect intracellular O‑GlcNAc targets [3].

Bacterial Peptidoglycan Metabolic Engineering in E. coli and Related Gram‑Negative Species

When engineering bacterial peptidoglycan with bioorthogonal handles, the non‑acetylated GlcNAz form is the preferred procurement specification because it bypasses the esterase‑dependent activation bottleneck that limits per‑acetylated derivatives (Ac4GlcNAz) in bacterial strains with low esterase activity [4]. GlcNAz is directly phosphorylated by NahK kinase to UDP‑GlcNAz and incorporated into Lipid II, enabling one‑step metabolic labelling in E. coli as confirmed by in‑gel fluorescence [4].

Chemoenzymatic Site‑Specific Antibody‑Drug Conjugate (ADC) Manufacturing

For ENGase‑catalysed glycan remodelling of therapeutic antibodies, GlcNAz‑derived oxazolines provide the only viable azide‑functionalised donor substrate; GalNAz and ManNAz oxazolines yield zero detectable conjugation product [5]. Procurement of GlcNAz is mandatory for ADC programmes employing Endo‑S or Endo‑S2 to install azide handles at the Fc N‑glycan prior to click‑chemistry payload attachment, with demonstrated bioconjugation efficiency exceeding 95 % [5].

Metabolic Cross‑Talk Studies Requiring Narrow, Defined Glycan Target Range

GlcNAz is the appropriate procurement choice for experiments that demand reduced metabolic cross‑talk compared with GalNAz or Ac4GlcNAz, both of which undergo epimerisation and label a combination of intracellular, extracellular, and lumenal glycoproteins [1]. GlcNAz confines labelling largely to intracellular O‑GlcNAc proteins (0/367 identified proteins annotated as exclusively extracellular in comparative proteomics), providing cleaner datasets for biological interpretation [1].

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